molecular formula C15H12I3NO4 B555620 S-p-methoxybenzyl-D-cysteine CAS No. 58290-34-9

S-p-methoxybenzyl-D-cysteine

Cat. No. B555620
CAS RN: 58290-34-9
M. Wt: 241.31 g/mol
InChI Key: HZCBWYNLGPIQRK-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-p-methoxybenzyl-D-cysteine is a chemical compound with the molecular formula C15H12I3NO4 and a molecular weight of 241.31 g/mol. It is used in advanced insulin synthesis that utilizes one-pot/stepwise disulfide bond formation enabled by acid-activated S-protected cysteine sulfoxides .


Synthesis Analysis

The synthesis of S-p-methoxybenzyl-D-cysteine involves the use of S-acetamidomethyl cysteine (Cys (Acm)) and its sulfoxide (Cys (Acm) (O)) which selectively give the disulfide under weak acid conditions in the presence of MgCl2 . This process is part of a larger one-pot insulin synthesis .


Chemical Reactions Analysis

In the context of insulin synthesis, S-p-methoxybenzyl-D-cysteine reacts with an S-protected cysteine to afford S-sulfenylsulfonium cation, which then furnishes the disulfide or reversely returns to the starting materials depending on the S-protection employed and the reaction conditions .


Physical And Chemical Properties Analysis

S-p-methoxybenzyl-D-cysteine is a solid substance with a molecular weight of 241.31 g/mol . Its melting point is between 218 - 222 °C .

Scientific Research Applications

Peptide and Protein Science

Cysteine protecting groups like H-D-CYS(MOB)-OH have found applications in peptide and protein science . They facilitate the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo .

Bio-Inspired Nitrile Hydration

The compound has been used in bio-inspired nitrile hydration . This process involves the conversion of nitriles to amides, which is of considerable interest given potential applications in synthesis, bioremediation, and the chemical industry .

3. Umpolung Strategies for Peptide and Protein Functionalization Umpolung strategies, which reverse commonly accepted reactivity patterns, have been used for peptide and protein functionalizations . The S-p-methoxybenzyl Cys sulfoxide allows for facile incorporation using Solid Phase Peptide Synthesis (SPPS) and the ‘on-demand’ formation of the more activated sulfenyl chloride intermediate enables late-stage modification .

Protection/Deprotection Strategy in Organic Synthesis

The compound has been used in a p-methoxybenzyl (PMB) protection/deprotection strategy for the synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides . This strategy involves nucleophilic displacement of p-methoxybenzyl (PMB) protected 4,5-dichloro-N-(aryl/alkyl)-thiophene-2-sulfonamides with different phenols under mild basic conditions .

Suzuki–Miyaura Coupling

Although not directly mentioned, the compound’s structure suggests potential use in Suzuki–Miyaura coupling , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Life Science Related Research

H-D-CYS(MOB)-OH is an amino acid derivative and has a wide range of applications in life science related research .

Future Directions

The use of S-p-methoxybenzyl-D-cysteine in advanced insulin synthesis represents a promising direction for future research . Its potential applications in other areas of biochemistry and pharmacology could also be explored.

properties

IUPAC Name

(2S)-2-amino-3-[(4-methoxyphenyl)methylsulfanyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3S/c1-15-9-4-2-8(3-5-9)6-16-7-10(12)11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQPZSPJVMUCVAQ-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CSCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)CSC[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00427157
Record name S-p-methoxybenzyl-D-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-p-methoxybenzyl-D-cysteine

CAS RN

58290-34-9
Record name S-p-methoxybenzyl-D-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
S-p-methoxybenzyl-D-cysteine
Reactant of Route 2
S-p-methoxybenzyl-D-cysteine
Reactant of Route 3
Reactant of Route 3
S-p-methoxybenzyl-D-cysteine
Reactant of Route 4
Reactant of Route 4
S-p-methoxybenzyl-D-cysteine
Reactant of Route 5
S-p-methoxybenzyl-D-cysteine
Reactant of Route 6
S-p-methoxybenzyl-D-cysteine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.